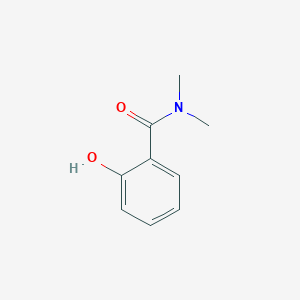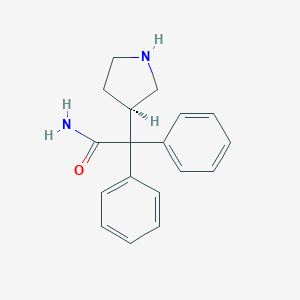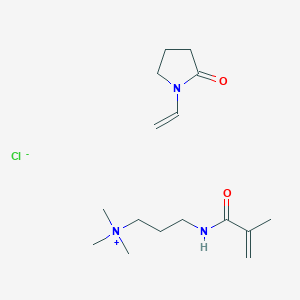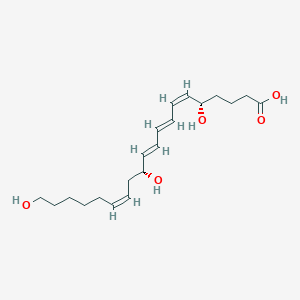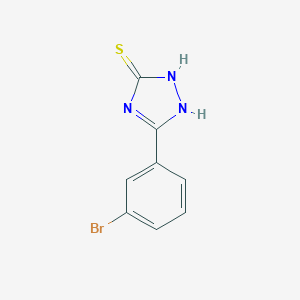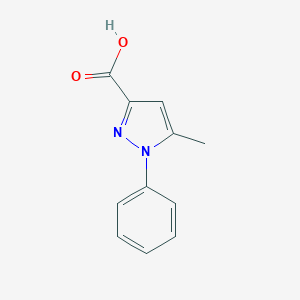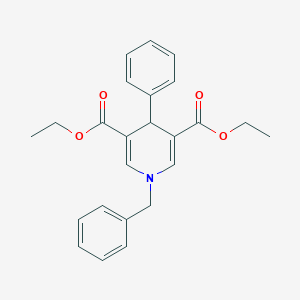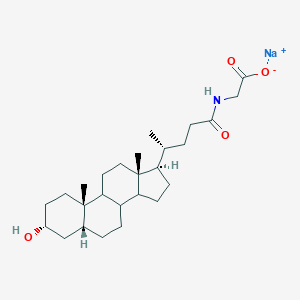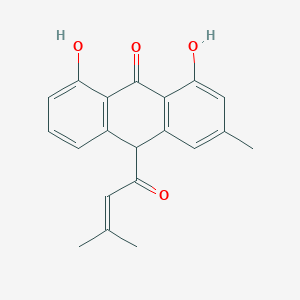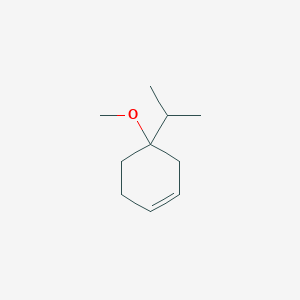
4-Methoxy-4-propan-2-ylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-propan-2-ylcyclohexene (MPCH) is a cyclic compound that has been used in scientific research for a variety of purposes. It is a colorless liquid that is soluble in most organic solvents. MPCH has a unique structure that makes it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it useful in a variety of organic reactions, including the Diels-Alder reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Methoxy-4-propan-2-ylcyclohexene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the central nervous system or other physiological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxy-4-propan-2-ylcyclohexene in lab experiments is its unique structure. This makes it useful in a variety of applications, including organic synthesis and coordination chemistry. However, there are also limitations to its use. For example, it can be difficult to synthesize and purify, and it may not be compatible with certain reaction conditions.
Direcciones Futuras
There are several future directions for research on 4-Methoxy-4-propan-2-ylcyclohexene. One potential area of study is the development of new synthetic methods for 4-Methoxy-4-propan-2-ylcyclohexene and related compounds. Another area of research could focus on the use of 4-Methoxy-4-propan-2-ylcyclohexene as a ligand in coordination chemistry. Additionally, more studies could be conducted to investigate the mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene and its potential applications in organic synthesis and other fields.
Métodos De Síntesis
The most common method for synthesizing 4-Methoxy-4-propan-2-ylcyclohexene is through the reaction of 4-methoxycyclohexanone with isopropylmagnesium bromide. The reaction is carried out in anhydrous ether and requires careful control of temperature and reaction time. The product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
4-Methoxy-4-propan-2-ylcyclohexene has been used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-Methoxy-4-propan-2-ylcyclohexene has also been used in the study of organic reactions and as a model compound for studying the effects of substituents on the reactivity of cyclic compounds.
Propiedades
Número CAS |
138710-80-2 |
|---|---|
Nombre del producto |
4-Methoxy-4-propan-2-ylcyclohexene |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-methoxy-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18O/c1-9(2)10(11-3)7-5-4-6-8-10/h4-5,9H,6-8H2,1-3H3 |
Clave InChI |
UTYIFTPBVGXAGA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCC=CC1)OC |
SMILES canónico |
CC(C)C1(CCC=CC1)OC |
Sinónimos |
Cyclohexene, 4-methoxy-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



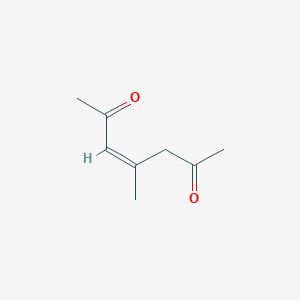

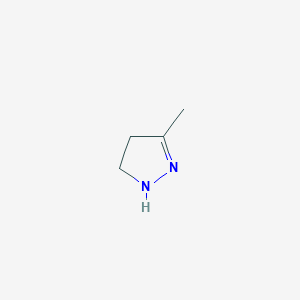
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
